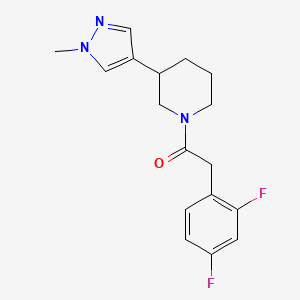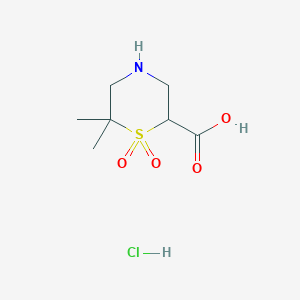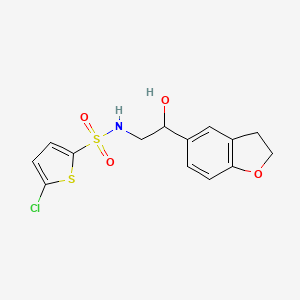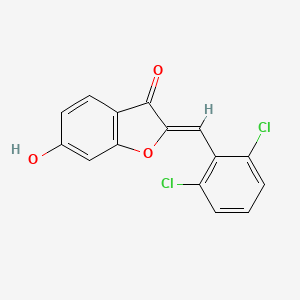![molecular formula C22H33N7O B2557093 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-(2-piperidinoethyl)-4-piperidinecarboxamide CAS No. 1251708-77-6](/img/structure/B2557093.png)
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-(2-piperidinoethyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry due to their various biological activities .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. Pyrazoles can undergo a variety of reactions, including substitution, addition, and oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Pyrazoles generally have good thermal stability and are soluble in common organic solvents .Aplicaciones Científicas De Investigación
Metabolic Studies
Compounds structurally related to "1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N4-(2-piperidinoethyl)-4-piperidinecarboxamide" have been the subject of metabolic studies to understand their biotransformation and potential impacts on health. For example, metabolites of potent inhibitors like L-735,524, a specific inhibitor of the human immunodeficiency virus type 1 protease, were identified in human urine, highlighting pathways such as glucuronidation and N-depyridomethylation (Balani et al., 1995) Metabolites of L-735,524.
Environmental and Occupational Exposure
Research into environmental and occupational exposure to various chemicals, including organophosphorus and pyrethroid pesticides, is crucial for public health policy and regulation. A study assessing exposure in South Australian preschool children to such compounds underscores the importance of understanding how similar chemical exposures impact human health (Babina et al., 2012) Environmental exposure to pesticides.
Drug Metabolism and Pharmacokinetics
The pharmacokinetics and metabolism of novel compounds, such as orexin 1 and 2 receptor antagonists (e.g., SB-649868), are studied to develop treatments for conditions like insomnia. Such research involves characterizing metabolites and understanding the drug's excretion pathways, offering insights into the metabolism of structurally related compounds (Renzulli et al., 2011) Disposition and Metabolism of SB-649868.
Exposure to Carcinogens
The presence of carcinogenic heterocyclic amines in the diet and their detection in human urine highlight the risk factors associated with dietary choices. Research in this area is critical for developing dietary guidelines that minimize cancer risk (Ushiyama et al., 1991) Carcinogenic heterocyclic amines in urine.
Novel Therapeutics
The development and characterization of novel therapeutics, such as B-cell lymphoma-2 (Bcl-2) protein inhibitors for the treatment of hematologic malignancies, involve extensive pharmacokinetic studies. Venetoclax is an example where understanding its metabolism and excretion can inform the development of related compounds (Liu et al., 2017) Metabolism and Disposition of Venetoclax.
Mecanismo De Acción
Propiedades
IUPAC Name |
1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]-N-(2-piperidin-1-ylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N7O/c1-17-16-18(2)29(26-17)20-6-9-24-22(25-20)28-13-7-19(8-14-28)21(30)23-10-15-27-11-4-3-5-12-27/h6,9,16,19H,3-5,7-8,10-15H2,1-2H3,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKLXKCWIWLQKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC=C2)N3CCC(CC3)C(=O)NCCN4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-(2-piperidinoethyl)-4-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclohexylmethyl)methanamine hydrochloride](/img/structure/B2557010.png)
![(2Z,6R,8S)-6-Hydroxy-2-[(E)-1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/no-structure.png)
![2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2557014.png)

![2-amino-N-cyclopentyl-1-(pyridin-3-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2557018.png)




![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2557029.png)
![4-butoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2557030.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2557031.png)

